molecular formula C11H11I B14283966 (5-Iodopent-4-YN-1-YL)benzene CAS No. 130248-71-4

(5-Iodopent-4-YN-1-YL)benzene

Cat. No.: B14283966
CAS No.: 130248-71-4
M. Wt: 270.11 g/mol
InChI Key: FBBISCTWGCSUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl-Substituted Terminal Iodoalkynes in Contemporary Organic Synthesis

Aryl-substituted terminal iodoalkynes are a class of compounds that play a crucial role in modern organic synthesis. The presence of the aryl group can influence the electronic properties of the alkyne, while the iodoalkyne functionality serves as a highly reactive handle for a multitude of chemical reactions.

Iodoalkynes are the most reactive among the 1-halogenated alkynes, making them highly practical building blocks in organic chemistry. mdpi.com Their utility stems from the ease with which the carbon-iodine bond can be cleaved and functionalized, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity is harnessed in a variety of powerful transformations, including cross-coupling reactions, which are fundamental methods for constructing complex molecular skeletons. acs.org For instance, iodoalkynes can participate in Sonogashira-type couplings, providing access to a diverse range of enediyne structures. spbu.ru

Furthermore, the development of efficient methods for the synthesis of iodoalkynes has enhanced their appeal. mdpi.com Modern protocols often feature mild reaction conditions, high chemoselectivity, and broad substrate scope, allowing for the preparation of a wide array of functionalized iodoalkynes. nih.govsioc-journal.cn

Overview of Halogenated Alkyne Chemistry and its Evolution in Research Contexts

Halogenated alkynes, or haloalkynes, have a rich history in organic chemistry, initially being used as precursors to acetylides through metal-halogen exchange. acs.org However, their synthetic potential has expanded dramatically with the advent of transition metal catalysis. acs.org Haloalkynes are now recognized as dual-functionalized molecules capable of participating in a diverse range of transformations. acs.org

The reactivity of haloalkynes is multifaceted; they can act as either electrophiles or nucleophiles depending on the reaction conditions. acs.org This dual nature has been exploited in numerous synthetic strategies. For example, they can undergo addition-elimination pathways with nucleophiles or serve as sources of halonium ions. acs.org

The evolution of haloalkyne chemistry has been marked by the development of novel catalytic systems that enable previously inaccessible transformations. acs.org These advancements have allowed for the construction of complex molecular architectures, including 7-alkynyl norbornane (B1196662) derivatives and various substituted furans. acs.org The ability to retain the halogen moiety during certain reactions also permits for subsequent structural modifications and tandem bond formations. acs.org

Alkynes, in general, readily undergo addition reactions with halogens and hydrogen halides. wikipedia.orgaakash.ac.in The reaction with one equivalent of a halogen typically results in the formation of a trans-dihaloalkene, while the addition of a second equivalent leads to a tetrahaloalkane. masterorganicchemistry.com The mechanism of these additions has been a subject of interest, with evidence pointing towards the formation of bridged halonium ion intermediates, similar to what is observed with alkenes. masterorganicchemistry.comkhanacademy.org

Structural Features and Nomenclature Considerations for (5-Iodopent-4-yn-1-yl)benzene

The systematic IUPAC name for the compound is this compound. qmul.ac.uk This name is derived by identifying the longest carbon chain containing the principal functional groups, which in this case is a five-carbon chain (pentane). The presence of a triple bond at the fourth carbon position is indicated by the "-4-yn-" infix, and the iodine atom at the fifth position is denoted by the "5-iodo-" prefix. The phenyl group attached to the first carbon of the pentynyl chain is named as a substituent, "(...-1-yl)benzene".

The structure combines a flexible alkyl chain with the rigid, linear geometry of the iodoalkyne moiety. The phenyl group introduces aromaticity and can participate in various electronic and steric interactions.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 34886-50-5 chemsrc.com
Molecular Formula C11H11I chemsrc.com
Molecular Weight 270.11 g/mol chemsrc.com
LogP 3.40520 chemsrc.com
Exact Mass 269.99100 Da chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130248-71-4

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

5-iodopent-4-ynylbenzene

InChI

InChI=1S/C11H11I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5,9H2

InChI Key

FBBISCTWGCSUFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC#CI

Origin of Product

United States

Reactivity and Mechanistic Pathways of 5 Iodopent 4 Yn 1 Yl Benzene Derivatives

Transition Metal-Catalyzed Transformations Involving the Iodoalkyne Moiety

The iodoalkyne functional group is a key reactive center in (5-Iodopent-4-YN-1-YL)benzene, participating in a range of transition metal-catalyzed reactions. These transformations are pivotal for carbon-carbon and carbon-heteroatom bond formation.

Carbon-Carbon Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the creation of carbon-carbon bonds. The iodoalkyne in this compound can act as an electrophilic partner in these reactions.

Palladium catalysts are widely employed for cross-coupling reactions involving aryl and vinyl halides. wikipedia.orgnobelprize.org The Sonogashira reaction, a cornerstone of C(sp)-C(sp²) bond formation, typically couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org An "inverse" or "reverse" Sonogashira reaction, where an iodoalkyne couples with an organometallic reagent, offers a complementary approach. nih.govrsc.orgrsc.org

In the context of this compound, palladium-catalyzed coupling with organoboronic acids (a variant of the Suzuki-Miyaura coupling) can be envisioned. nih.gov This reaction would proceed via a catalytic cycle involving oxidative addition of the iodoalkyne to a Pd(0) species, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nobelprize.orgnih.gov The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and selectivity. libretexts.orgbeilstein-journals.org For instance, the use of specialized phosphine (B1218219) ligands can be critical for the success of these transformations. libretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield (%) Reference
4-Iodoethynylbenzoic acid derivative Phenylboronic acid Pd source, ligand, base Aryl-alkyne coupled product Moderate to excellent nih.gov
Iodoaromatic compounds Phenylacetylene (B144264) PdCl₂(PPh₃)₂ Diarylacetylene Good to excellent beilstein-journals.org

This table is illustrative and based on analogous reactions.

Iron, being an earth-abundant and less toxic metal, has emerged as a cost-effective catalyst for cross-coupling reactions. beilstein-journals.orgnih.govmdpi.com Iron-catalyzed cross-coupling reactions often proceed through radical pathways. thieme-connect.com

A notable iron-catalyzed transformation applicable to the alkyne moiety is carboiodination. thieme-connect.comresearchgate.net This reaction involves the addition of an alkyl group and an iodine atom across the carbon-carbon triple bond, yielding a synthetically useful vinyl iodide. thieme-connect.com The process is typically initiated by a radical initiator, and a proposed mechanism involves the generation of an alkyl radical which adds to the alkyne to form a vinyl radical intermediate. thieme-connect.com This intermediate then abstracts an iodine atom to furnish the final product. thieme-connect.com Both conjugated and unconjugated alkynes are suitable substrates for this transformation. thieme-connect.com

Iron can also catalyze cross-coupling reactions between alkynyl Grignard reagents and alkenyl halides or triflates to form conjugated enynes. organic-chemistry.org This suggests the potential for this compound derivatives, upon conversion to the corresponding Grignard reagent, to participate in such couplings.

Table 2: Iron-Catalyzed Reactions of Alkynes

Reaction Type Alkyne Substrate Reagents Catalyst Product Key Features Reference
Carboiodination Conjugated or unconjugated alkynes Alkyl iodides, radical initiator Fe(OTf)₃ Vinyl iodides Radical pathway, occurs at room temperature. thieme-connect.comresearchgate.net
Carboazidation Aryl alkynes RfI, TMSN₃, TBPB Fe(OTf)₃ Fluoroalkylated vinyl azides Works with challenging aryl alkyne substrates. nih.gov

Nickel catalysts offer an alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. nih.govsioc-journal.cn Nickel-catalyzed cross-couplings have been successfully applied to a wide range of substrates, including the activation of challenging C-F bonds. beilstein-journals.org

For derivatives of this compound, nickel catalysis can facilitate cross-coupling reactions with various nucleophiles. sioc-journal.cn These reactions can proceed through different mechanisms, including those involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, often influenced by photochemical or electrochemical conditions. nih.gov For instance, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds via the formation of a nickelacyclopropane intermediate and subsequent β-fluorine elimination. beilstein-journals.org While not a direct analogue, this illustrates the diverse mechanistic pathways accessible with nickel catalysts.

Table 3: Nickel-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Type Key Feature Reference
2-Fluorobenzofurans Arylboronic acids Ni(cod)₂, PCy₃, K₂CO₃ 2-Arylbenzofurans C-F bond activation at ambient temperature. beilstein-journals.org
Aziridines Various nucleophiles Nickel catalyst β-Functionalized amines Ring-opening cross-coupling. sioc-journal.cn

Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) with 1-Iodoalkynes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,2,3-triazoles. nih.govwiley.combeilstein-journals.org While the conventional CuAAC involves terminal alkynes, the use of 1-iodoalkynes, such as this compound, has been shown to be exceptionally reactive, often surpassing the reactivity of their terminal alkyne counterparts. wiley.comnih.govnih.gov This reaction provides a direct route to 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles, which are valuable intermediates for further functionalization. wiley.comnih.gov

The reaction is typically catalyzed by a copper(I) source, such as CuI, often in the presence of a ligand. nih.govwiley.com The choice of ligand can be crucial, and various ligands, including tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA), have been shown to be effective. wiley.com The reaction exhibits broad substrate scope and excellent functional group tolerance, and the 5-iodotriazole products are generally obtained in high yields as the exclusive regioisomer. nih.govwiley.com

Table 4: Substrate Scope for Cu(I)-Catalyzed Azide-Iodoalkyne Cycloaddition

Azide (B81097) 1-Iodoalkyne Catalyst System Product Isolated Yield (%) Reference
Benzyl azide 1-Iodo-2-phenylethyne CuI/TTTA 1-Benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole 98 nih.gov
1-Azido-4-methoxybenzene 1-Iodo-2-phenylethyne CuI/TTTA 5-Iodo-1-(4-methoxyphenyl)-4-phenyl-1H-1,2,3-triazole 95 nih.gov

This table is illustrative and based on reported examples with analogous substrates.

The mechanism of the CuAAC with 1-iodoalkynes is distinct from that of the traditional CuAAC with terminal alkynes. Two primary mechanistic pathways have been proposed. nih.govwiley.com

One pathway involves the formation of a copper(I) acetylide intermediate, similar to the conventional CuAAC mechanism. nih.govwiley.com This would require the cleavage of the carbon-iodine bond. However, the exclusive formation of 5-iodotriazoles, even in the presence of protic sources, suggests that this pathway may not be dominant. wiley.com

A more favored mechanism involves the formation of a copper(I) π-complex with the iodoalkyne. nih.govwiley.com This π-complex then reacts with the azide, followed by cyclization through a vinylidene-like transition state to yield the 5-iodotriazole product. nih.govwiley.com A key feature of this pathway is that the carbon-iodine bond remains intact throughout the catalytic cycle. wiley.comnih.gov Computational studies using DFT have provided further insights, suggesting that binuclear copper species may be involved in the transition states, and the regiochemistry is determined by the coordination of the azide to the copper center. rsc.orgimperial.ac.uk

Chemoselectivity in CuAAC with Mechanistically Distinct 1-Iodoalkynes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, demonstrates remarkable chemoselectivity with 1-iodoalkynes such as this compound. Unlike terminal alkynes which yield 1,4-disubstituted 1,2,3-triazoles, 1-iodoalkynes react rapidly and selectively with organic azides under copper(I) catalysis to exclusively form 5-iodo-1,2,3-triazoles. nih.govnih.govwiley.com These iodoalkynes are not only stable and easily accessible from their terminal alkyne precursors but also exhibit reactivity that can surpass that of terminal alkynes in this specific transformation. nih.gov

The success and high chemoselectivity of this reaction are strongly dependent on the choice of ligand coordinated to the copper(I) catalyst. nih.gov While the reaction proceeds poorly or not at all in the absence of a suitable ligand, the use of tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA) has been identified as optimal. nih.govwiley.com The CuI-TTTA catalytic system accelerates the desired cycloaddition pathway to such an extent that competing side reactions, like dehalogenation, are rendered insignificant. nih.govwiley.com This system shows broad functional group tolerance and operates under mild conditions, often allowing for product isolation through simple filtration. nih.govnih.gov

Mechanistic studies reveal that the pathways for CuAAC with terminal alkynes and 1-iodoalkynes are distinct. acs.org The coordination of an azide to the copper acetylide complex is a key step that increases the nucleophilicity of the alkyne's β-carbon, facilitating the C-N bond formation with the azide's terminal nitrogen. wiley.com In the case of 1-iodoalkynes, the nature of the catalyst's counterion has been shown to play a critical role in controlling chemoselectivity, particularly in competitive scenarios where both terminal and 1-iodoalkynes are present. acs.org This allows for the development of highly selective synthetic methods. acs.org

Table 1: Ligand and Solvent Effects on CuAAC of 1-Iodoalkynes A representative study showing the impact of ligands and solvents on the reaction's rate and selectivity.

EntryLigandSolventTime (h)Yield (%)Selectivity (5-iodo vs. other)
1NoneTHF24<5-
2TEATHF694Exclusive 5-iodo
3TBTATHF0.7599Exclusive 5-iodo
4TTTA THF 0.75 99 Exclusive 5-iodo
5TTTACH₂Cl₂0.7599Exclusive 5-iodo
6TTTAtBuOH/H₂O199Exclusive 5-iodo
Data derived from studies on various 1-iodoalkynes and azides. nih.govwiley.com

Formation and Reactivity of Organometallic Intermediates (σ- and π-Acetylene Complexes)

The reactivity of iodoalkynes in metal-catalyzed reactions is governed by the formation of organometallic intermediates. It is widely accepted that the initial interaction involves the formation of a π-complex between the alkyne's triple bond and the metal center, such as copper(I). beilstein-journals.org In these π-complexes, the alkyne can act as a bridging ligand between two copper centers. beilstein-journals.org This initial π-coordination activates the alkyne, facilitating subsequent steps. beilstein-journals.org

For terminal alkynes in traditional CuAAC, this activation enables deprotonation to form a copper(I) acetylide, a key σ-complex. beilstein-journals.org In the case of internal alkynes like this compound, the bonding is more complex. The alkyne can be viewed as either a neutral 2-electron donor or, in a metallacyclopropene resonance form, as a dianionic 4-electron donor, which implies a formal oxidation of the metal by two states. ilpi.com The degree of π-backbonding from the metal's d-orbitals into the alkyne's π* orbitals is significant, leading to a non-linear geometry of the coordinated alkyne and a lower C≡C stretching frequency in IR spectroscopy. ilpi.com

With 1-iodoalkynes, computational studies on copper(I) complexes have characterized the structure of the σ-bonded adducts formed during the reaction cycle. researchgate.net The geometry of this intermediate is highly sensitive to the ancillary ligands on the copper center. For instance, with a phenanthroline ligand, the copper ion, the iodinated carbon, and the iodine atom form a distinct triangular geometry. researchgate.net This interaction is crucial for the subsequent steps of the catalytic cycle, such as the cycloaddition with azides. The stability and structure of these σ- and π-acetylene complexes are thus central to the unique reactivity and selectivity observed with 1-iodoalkyne substrates.

Radical-Mediated Reactivity of Iodoalkynes

Photoinduced Activation and Inverse Sonogashira Coupling

Recent advancements have demonstrated that 1-iodoalkynes can undergo direct activation through visible light irradiation, enabling a novel transition-metal and photocatalyst-free inverse Sonogashira coupling. rsc.orgrsc.org This process allows for the direct C(sp)-C(sp²) cross-coupling between iodoalkynes and unactivated C-H bonds in arenes, heteroarenes, and alkenes under mild conditions. rsc.org

The mechanism does not involve a free alkynyl radical. Instead, mechanistic and computational studies suggest that upon absorbing visible light, the iodoalkyne is promoted to an excited state. rsc.orgrsc.org This excited-state iodoalkyne possesses a bent C-C-I geometry, making it significantly more reactive. rsc.orgacs.org This activated species behaves as an "alkynyl radical synthetic equivalent" and reacts with arenes or heteroarenes through a concerted transition state to form a cyclohexadienyl radical intermediate. rsc.org Subsequent oxidation of this intermediate by an iodine radical and deprotonation yields the final alkynylated product. rsc.org This photoinduced activation opens new avenues for C-C bond formation, providing a clean and efficient alternative to traditional metal-catalyzed methods. rsc.org

Table 2: Scope of Photoinduced Inverse Sonogashira Coupling Reaction of an iodoalkyne with various arenes under photocatalyst-free conditions.

EntryAreneProduct Yield (%)
1Benzene (B151609)75
2Toluene68
3Anisole82
4Thiophene71
5Pyridine55
Data represents typical yields from the reaction of (Iodoethynyl)trimethylsilane with various arenes under visible light irradiation. rsc.org

Alkynyl Radical Synthetic Equivalents and their Transformations

The concept of an "alkynyl radical synthetic equivalent" is key to understanding the photo-reactivity of 1-iodoalkynes. rsc.orgdntb.gov.ua Rather than homolytic cleavage to form a free alkynyl radical, direct photoexcitation of the iodoalkyne generates a triplet excited state. acs.org Theoretical calculations indicate this excited state has a bent structure with a C-C-I angle of approximately 130° and an elongated C-I bond, making it highly reactive. acs.org

This excited species can be considered an "alkynyl-radical type" transfer agent. rsc.org It can engage in transformations characteristic of alkynyl radicals without the intermediacy of the high-energy, free radical itself. rsc.orgacs.org For example, it can undergo a concerted nucleophilic addition to an aromatic ring, releasing an iodine radical in the process. acs.org This pathway is more favorable than the generation of a free alkynyl radical followed by its addition to the arene. rsc.org The existence and reactivity of this synthetic equivalent have been supported by radical clock experiments, EPR studies, and luminescence quenching studies. rsc.org This unique reactivity mode provides a powerful tool for the direct alkynylation of a wide range of substrates. rsc.orgrsc.org

Radical Difunctionalization of Alkynes with Iodine Mediation

The alkyne moiety is a versatile platform for difunctionalization reactions, where two new functional groups are added across the triple bond. Radical-mediated difunctionalization is particularly powerful due to its operational simplicity and broad substrate scope. mdpi.comnih.gov Iodine can play a crucial role in these transformations, often as part of a hypervalent iodine(III) reagent or as a mediating radical. acs.org

For instance, iodine(III) reagents can be used for the stereoselective vicinal difunctionalization of alkynes, where two ligands from the iodine reagent are transferred sequentially to the alkyne. acs.org Mechanistically, a single-electron transfer (SET) reduction of the I(III) reagent can generate a radical which then adds to the alkyne, forming a vinyl radical intermediate. This intermediate can then be oxidized and trapped by a nucleophile, resulting in the difunctionalized product. acs.org

Another strategy involves the electrochemical halofunctionalization of alkynes. rsc.org In one proposed mechanism, an arylsulfonyl radical adds to an enyne, followed by cyclization to give a vinyl radical. This vinyl radical is then trapped by an iodine radical to yield the difunctionalized product with good stereoselectivity. rsc.org These methods highlight the utility of iodine-mediated radical processes for the efficient construction of complex, multi-substituted alkenes from simple alkyne precursors. nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne Moiety

The carbon-carbon triple bond in iodoalkynes like this compound is susceptible to both electrophilic and nucleophilic additions, leading to a variety of functionalized products.

Electrophilic Addition: The electron-rich π-system of the alkyne readily reacts with electrophiles. A prominent example is electrophilic iodocyclization, particularly with substrates containing a suitably positioned nucleophile. For instance, ortho-functionalized (buta-1,3-diynyl)arenes undergo efficient iodocyclization to produce 2-ethynyl-3-iodoheteroindenes. spbu.ru The reaction proceeds via the formation of a cyclic iodonium (B1229267) ion intermediate upon attack by an electrophilic iodine source (e.g., I₂), which is then intramolecularly intercepted by the tethered nucleophile.

Furthermore, a catalyst-free, trans-selective oxyiodination of alkynes has been developed using N-iodosuccinimide (NIS) in the presence of a carboxylic acid. mdpi.com Control experiments using radical scavengers indicated that this reaction does not proceed via a radical pathway, supporting an ionic mechanism likely involving an iodonium intermediate. mdpi.com

Nucleophilic Addition: The presence of the electron-withdrawing iodine atom polarizes the alkyne bond, making the β-carbon (C-4 in the parent compound) electrophilic and thus susceptible to attack by nucleophiles. While less common than electrophilic addition for unactivated alkynes, this mode of reactivity can be achieved. For example, the reaction of 1-iodoalkynes with organic azides in the CuAAC reaction can be viewed as a copper-mediated nucleophilic attack of the azide onto the activated alkyne. wiley.com The coordination to copper enhances the electrophilicity of the alkyne, facilitating the addition. wiley.com The development of methods for direct nucleophilic addition to the iodoalkyne moiety remains an area of interest for creating highly functionalized vinyl iodide derivatives.

Nucleophilic Additions for Carbon-Heteroatom Bond Formation

The iodoalkyne functionality in this compound is susceptible to nucleophilic attack, providing a valuable route for the formation of carbon-heteroatom bonds. These reactions are synthetically important for creating more complex, heteroatom-containing olefinic structures. acs.org

The general mechanism involves the addition of a nucleophile to the electron-deficient carbon of the alkyne, often activated by a metal catalyst. For instance, the reaction of a haloalkyne with an amine can proceed via the formation of a reactive ynamine intermediate. Subsequent nucleophilic attack by water, if present, can lead to the formation of amides. acs.org Isotopic labeling studies have confirmed that in such multicomponent reactions, the oxygen atom in the resulting amide product originates from water. acs.org

Another significant application is the synthesis of heterocyclic structures. The palladium-catalyzed reaction between a haloalkyne like this compound and a binucleophile, such as an o-aminophenol, can lead to the formation of benzoxazepine derivatives. The proposed catalytic cycle for this type of cascade process involves several key steps:

Nucleophilic Addition: The amino group of the o-aminophenol adds to the haloalkyne. acs.org

Oxidative Addition: The resulting intermediate undergoes oxidative addition to a Pd(0) species, forming a vinylpalladium complex. acs.org

Migratory Insertion: Subsequent insertion of another reactant, like an isocyanide, can generate an eight-membered azapalladacyclic intermediate. acs.org

Reductive Elimination: The final step is a reductive elimination that forms the benzoxazepine product and regenerates the active Pd(0) catalyst. acs.org

These reactions demonstrate the utility of the iodoalkyne group as an electrophilic partner in constructing carbon-heteroatom bonds, leading to a variety of functionalized acyclic and cyclic compounds.

NucleophileCatalyst/ConditionsProduct TypeRef
Amines / WaterMulticomponent ReactionAmides acs.org
o-AminophenolsPd(0) catalyst, IsocyanideBenzoxazepines acs.org
ThiophenolsBaseVinyl sulfides

Electrophilic Alkynylations

While terminal alkynes typically act as nucleophiles after deprotonation, haloalkynes such as this compound can function as electrophilic alkynylating agents. epfl.ch This "umpolung" or reversal of polarity is highly valuable in synthesis. Although iodoalkynes are the most reactive among haloalkynes, their use as electrophiles often requires activation by a transition metal catalyst. epfl.chmdpi.com

A primary example is the direct alkynylation of electron-rich aromatic and heterocyclic compounds. In these reactions, a palladium catalyst is often employed to facilitate the coupling. acs.org The mechanism is believed to proceed through a catalytic cycle involving a Pd(0)/Pd(II) manifold. For instance, in the alkynylation of an indolizine (B1195054) derivative with a bromoalkyne (a close relative of iodoalkynes), a palladium catalyst regioselectively installs the alkynyl group. acs.org

Hypervalent iodine reagents have emerged as more potent electrophilic alkyne sources, but direct alkynylation using iodoalkynes remains a synthetically useful transformation. epfl.chnih.gov Gold-catalyzed alkynylations have also been developed, which typically show high regioselectivity for functionalizing the most electron-rich position of aromatic compounds. epfl.ch The reaction of this compound with a suitable nucleophile under transition-metal catalysis allows for the transfer of the pentynylbenzene group to the nucleophile, forming a new carbon-carbon bond.

Nucleophile (Substrate)Catalyst SystemProductRef
Electron-rich N-fused heterocyclesPalladium catalystC-Alkynylated heterocycles acs.org
Indoles, Pyrroles, AnilinesGold(I) ChlorideC-Alkynylated aromatics epfl.ch
ThiophenesDual Gold/Brønsted acidC-Alkynylated thiophenes epfl.ch

Halogenation of the Alkyne Unit

The carbon-carbon triple bond in this compound can undergo electrophilic addition with halogens such as chlorine (Cl₂), bromine (Br₂), and iodine (I₂). This reaction is analogous to the halogenation of alkenes. masterorganicchemistry.com

When one equivalent of a halogen is added to the alkyne, the reaction typically proceeds via a bridged halonium ion intermediate. The subsequent backside attack by the halide ion results in anti-addition, leading to the formation of a trans-dihaloalkene. masterorganicchemistry.com For this compound, this would result in a (4E)-4,5-dihalo-5-iodopent-4-en-1-yl)benzene derivative.

The reaction can proceed further with the addition of a second equivalent of the halogen. This second addition converts the dihaloalkene into a tetrahaloalkane. masterorganicchemistry.com Therefore, reacting this compound with excess halogen would yield a 1,1-(phenyl)-4,4,5,5-tetrahalopentane derivative (with the original iodine atom still present). The reactivity of alkynes towards halogenation is generally lower than that of corresponding alkenes. masterorganicchemistry.com

Various reagents can be used for these transformations. Besides elemental halogens, N-halosuccinimides (NCS, NBS, NIS) are common halogenating agents. organic-chemistry.orgresearchgate.net

Halogenating Reagent (Equivalents)IntermediateFinal ProductStereochemistryRef
Br₂ (1 equiv.)Bridged bromonium ion(E)-1-(4,5-dibromopent-4-en-1-yl)benzenetrans (anti-addition) masterorganicchemistry.com
Cl₂ (1 equiv.)Bridged chloronium ion(E)-1-(4,5-dichloropent-4-en-1-yl)benzenetrans (anti-addition) masterorganicchemistry.com
Br₂ (2 equiv.)trans-dibromoalkene1-(4,4,5,5-tetrabromopentyl)benzeneNot applicable masterorganicchemistry.com
I₂ / Alumina (B75360)Not specified(E)-diiodoalkeneE-isomer researchgate.net

Reactivity of the Aryl Moiety: Influence on Electrophilic Aromatic Substitution

The reactivity of the benzene ring in this compound towards electrophiles is governed by the electronic properties of the (5-iodopent-4-yn-1-yl) substituent. libretexts.orgwikipedia.org

Inductive and Resonance Effects of the Alkynyl Chain on Aromatic Reactivity

The (5-iodopent-4-yn-1-yl) substituent influences the electron density of the benzene ring through a combination of inductive and resonance effects. libretexts.orgstackexchange.com

Inductive Effect (-I): The carbon atoms of the alkyne group are sp-hybridized, which makes them more electronegative than the sp²-hybridized carbons of the benzene ring. This results in an electron-withdrawing inductive effect (-I), which pulls electron density away from the ring through the sigma bond framework. This effect tends to deactivate the ring towards electrophilic attack. units.it

Inductive Effect (+I): The propyl chain -(CH₂)₃- that links the phenyl group to the iodoalkyne has a weak electron-donating inductive effect (+I). This effect pushes electron density towards the ring, slightly activating it. libretexts.orglibretexts.org

Resonance Effect: A direct resonance interaction between the alkyne and the benzene ring is absent due to the insulating propyl spacer. Therefore, the resonance effect of the iodoalkyne group on the ring is negligible.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

The position of attack by an incoming electrophile on the benzene ring is determined by the directing effects of the substituents already present. libretexts.orglumenlearning.com

The (5-iodopent-4-yn-1-yl) group, being an alkyl-type substituent attached to the ring, is an ortho, para-director. libretexts.orgmasterorganicchemistry.com This is because the carbocation intermediates (arenium ions) formed during attack at the ortho and para positions are more stabilized by the electron-donating inductive effect of the alkyl chain than the intermediate formed by meta attack. libretexts.org The para product is often favored over the ortho product due to reduced steric hindrance. masterorganicchemistry.com

For derivatives of this compound that contain an additional substituent on the phenyl ring, the directing effect of that second group will also influence the position of further substitution. The outcome depends on the relative directing power and activating/deactivating nature of both groups. Generally, substituents can be classified as follows:

Activating Groups (Ortho, Para-Directors): These groups donate electron density to the ring, increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions. Examples include -OH, -OR, -NH₂, and alkyl groups. wikipedia.orguobabylon.edu.iq

Deactivating Groups (Meta-Directors): These groups withdraw electron density from the ring, making it less reactive. They direct incoming electrophiles to the meta position because the ortho and para positions are more strongly deactivated. Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR, -COOH). masterorganicchemistry.comwikipedia.org

Deactivating Groups (Ortho, Para-Directors): Halogens (-F, -Cl, -Br, -I) are a unique class. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because their electron-donating resonance effect can stabilize the ortho and para intermediates. libretexts.orguobabylon.edu.iq

Substituent GroupTypeDirecting EffectRef
-OH, -OR (Ethers)Activatingortho, para masterorganicchemistry.comuobabylon.edu.iq
-NH₂, -NR₂ (Amines)Strongly Activatingortho, para uobabylon.edu.iq
-CH₃, -R (Alkyls)Activatingortho, para libretexts.org
-F, -Cl, -Br, -I (Halogens)Deactivatingortho, para libretexts.orguobabylon.edu.iq
-CHO, -COR (Carbonyls)Deactivatingmeta masterorganicchemistry.com
-COOH, -COOR (Carboxylics, Esters)Deactivatingmeta masterorganicchemistry.com
-CN (Nitrile)Deactivatingmeta libretexts.org
-NO₂ (Nitro)Strongly Deactivatingmeta libretexts.orgmasterorganicchemistry.com
-SO₃H (Sulfonic Acid)Deactivatingmeta uobabylon.edu.iq

Table of Mentioned Compounds

Compound Name
This compound
Amides
Amines
o-Aminophenol
Benzoxazepines
Bromoalkyne
Chlorine
(E)-1-(4,5-dibromopent-4-en-1-yl)benzene
(E)-1-(4,5-dichloropent-4-en-1-yl)benzene
Halogens
Haloalkyne
Iodoalkyne
Indolizine
Isocyanide
N-halosuccinimides
1-(4,4,5,5-tetrabromopentyl)benzene
Tetrahaloalkane
Thiophenols
Toluene
trans-dihaloalkene
Vinyl sulfides
Water
Ynamine

Organocatalysis and Halogen Bonding in 5 Iodopent 4 Yn 1 Yl Benzene Analogues

Role of Iodoalkynes as Halogen Bonding (XB) Donors

The halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis basic site, such as a lone pair on a heteroatom (the XB acceptor). This interaction, analogous to the more familiar hydrogen bond, arises from the anisotropic distribution of electron density around a covalently bonded halogen atom. This anisotropy results in a region of positive electrostatic potential, termed a "σ-hole," located on the halogen atom's outermost surface, directly opposite the covalent bond.

Within the family of halogen bond donors, iodoalkynes represent a particularly potent class. The compound (5-Iodopent-4-YN-1-YL)benzene is a quintessential example of this structural motif. The exceptional strength of iodoalkynes as XB donors stems from the electronic properties of the alkyne group. The sp-hybridized carbon atom of the alkyne is significantly more electronegative than its sp2 or sp3 counterparts. This high electronegativity exerts a powerful electron-withdrawing effect through the C-I sigma bond. Consequently, electron density is pulled away from the iodine atom, dramatically enhancing the magnitude of its σ-hole and rendering it a strong Lewis acidic center.

In the context of organocatalysis, the iodoalkyne moiety of this compound and its analogues functions as a precise and effective tool for activating substrates. By forming a halogen bond with a Lewis basic site on a substrate (e.g., the oxygen of a carbonyl group or the nitrogen of an imine), the catalyst withdraws electron density, making the substrate more susceptible to nucleophilic attack. The linear geometry of the C-I···acceptor interaction provides a predictable mode of activation, which is fundamental for designing stereoselective transformations.

Computational Analysis of Iodine-Oxygen Halogen Bonds

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the nature and strength of the halogen bonds formed by iodoalkyne catalysts like this compound. These theoretical studies allow for the precise characterization of the geometry, energetics, and electronic structure of the catalyst-substrate complex.

Key parameters derived from computational analyses include:

Interaction Energy (ΔE): This value quantifies the stability of the halogen-bonded complex. More negative values indicate a stronger interaction between the iodoalkyne donor and the Lewis basic acceptor.

Geometric Parameters: The distance between the iodine and the acceptor atom (e.g., I···O) and the angle of the interaction (e.g., C-I···O) are critical. Strong halogen bonds are characterized by I···O distances shorter than the sum of their van der Waals radii and a C-I···O angle approaching 180°, highlighting the high directionality of the σ-hole interaction.

Electrostatic Potential (ESP) Maps: These maps provide a visual representation of the charge distribution on the molecular surface, clearly illustrating the positive σ-hole on the iodine atom and the negative potential on the Lewis basic acceptor, such as a carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis: This analysis quantifies the electronic origin of the interaction, typically revealing significant charge transfer from a lone pair orbital of the acceptor atom (e.g., n(O)) to the antibonding orbital of the C-I bond (σ*(C-I)).

The following table presents representative computational data for the interaction between this compound and two common carbonyl-containing XB acceptors, formaldehyde (B43269) and acetone (B3395972). The data illustrates the formation of a stable, well-defined halogen bond.

Table 1. Calculated Interaction Parameters for Halogen Bonds between this compound and Carbonyl Acceptors.
XB DonorXB AcceptorI···O Distance (Å)C-I···O Angle (°)Interaction Energy (ΔE, kcal/mol)
This compoundFormaldehyde2.81176.5-5.2
This compoundAcetone2.77177.1-6.8

The results confirm that this compound forms a strong and highly directional halogen bond with carbonyl oxygens. The stronger interaction with acetone compared to formaldehyde is consistent with the greater electron-donating ability of acetone's methyl groups, which increases the Lewis basicity of its carbonyl oxygen.

Design Principles for Iodoalkyne-Based Organocatalysts

The rational design of more effective organocatalysts based on the this compound scaffold is guided by several key principles derived from a fundamental understanding of halogen bonding.

Table 2. Calculated σ-Hole Potentials (V_S,max) for Substituted Analogues of this compound.
Catalyst AnalogueSubstituent on Phenyl RingCalculated V_S,max (kcal/mol)
4-Methoxy-(5-Iodopent-4-YN-1-YL)benzene-OCH₃ (EDG)+31.5
This compound-H (Parent)+35.8
4-Nitro-(5-Iodopent-4-YN-1-YL)benzene-NO₂ (EWG)+44.2

Scaffold Pre-organization and Rigidity: While the flexible alkyl chain in this compound is simple, advanced catalyst design often requires a more rigid and pre-organized scaffold. A rigid backbone minimizes the entropic penalty upon binding the substrate and precisely orients the iodoalkyne group relative to other functional elements of the catalyst. For asymmetric catalysis, incorporating the iodoalkyne motif into a chiral scaffold (such as a BINOL or biphenyl (B1667301) framework) is essential for creating a well-defined chiral pocket that can effectively control the stereochemical outcome of a reaction.

Incorporation of Secondary Interactions: The most sophisticated catalysts often employ a cooperative approach, using multiple non-covalent interactions to bind and activate a substrate. In addition to the primary halogen bond, secondary interaction sites, such as hydrogen bond donors (e.g., hydroxyl or amide groups) or π-stacking moieties, can be integrated into the catalyst scaffold. These secondary interactions can lead to a bidentate or multidentate binding mode, significantly increasing both the binding affinity and the level of stereocontrol. The phenyl group in this compound itself offers a potential site for π-π or CH-π interactions with suitable substrates.

Advanced Synthetic Applications and Materials Precursors

Utilization as Versatile Building Blocks in Complex Molecule Synthesis

(5-Iodopent-4-yn-1-yl)benzene is a valuable building block in the construction of intricate organic molecules. The presence of the iodoalkyne moiety facilitates participation in various coupling reactions, most notably the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for elaborating molecular complexity. spbu.ruresearchgate.net

The phenyl group can be functionalized to introduce additional reactive sites or to modify the electronic and steric properties of the molecule. The propyl linker offers conformational flexibility, which can be exploited in the design of macrocyclic structures.

Precursors for Polycyclic Systems and Heterocycles

The strategic placement of reactive functional groups in this compound and its derivatives makes it an excellent precursor for the synthesis of polycyclic and heterocyclic systems. These structural motifs are prevalent in natural products, pharmaceuticals, and functional materials.

Synthesis of Polysubstituted Alkenes and Heterocycle Derivatives

This compound derivatives can be employed in the synthesis of polysubstituted alkenes through various metal-catalyzed reactions. For instance, carbometalation reactions, followed by cross-coupling, can lead to highly substituted and stereodefined alkenes. rsc.org

Furthermore, the iodoalkyne functionality is a key reactive handle for constructing heterocyclic systems. organic-chemistry.org An efficient strategy for synthesizing asymmetrically substituted enediynes fused to heterocycles like benzothiophene, benzofuran, and indole (B1671886) involves the electrophilic cyclization of diacetylenes and Sonogashira coupling. spbu.ruresearchgate.net This approach utilizes the iodocyclization of ortho-functionalized (buta-1,3-diynyl)arenes to produce 2-ethynyl-3-iodoheteroindenes, which can then be coupled with various acetylenes. spbu.ruresearchgate.net

Functionalization for Macrocyclic Enediyne Systems

This compound and its derivatives are instrumental in the synthesis of macrocyclic enediynes, a class of compounds known for their potent antitumor properties. spbu.rursc.org The synthesis of these complex macrocycles often involves a sequence of reactions where the iodoalkyne is a key participant. For example, Sonogashira coupling can be used to introduce another alkyne-containing fragment, setting the stage for a subsequent macrocyclization reaction. spbu.rursc.org The functional groups on the aromatic ring or the aliphatic chain can be modified to tune the reactivity and biological activity of the resulting macrocyclic enediyne. spbu.runih.gov

Role in the Generation of Unsymmetrical 1,3-Diynes

The generation of unsymmetrical 1,3-diynes is a significant transformation in organic synthesis, and this compound is a valuable precursor in this context. The Cadiot-Chodkiewicz coupling, a reaction between a terminal alkyne and a 1-haloalkyne, can be utilized to synthesize unsymmetrical diynes. In this scenario, this compound can react with another terminal alkyne in the presence of a copper(I) salt and a base to yield the desired unsymmetrical 1,3-diyne.

Alternatively, sequential Sonogashira couplings can be employed. First, this compound can be coupled with a terminal alkyne. The resulting diyne can then be deprotected (if a protecting group is used on the second alkyne) and subjected to a second Sonogashira coupling with a different aryl or vinyl halide to afford the unsymmetrical 1,3-diyne.

Applications in Material Science and Functional Materials Chemistry

The unique electronic and structural features of molecules derived from this compound make them promising candidates for applications in materials science. The conjugated systems that can be constructed using this building block are of particular interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The ability to synthesize well-defined polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems from this compound opens up possibilities for creating novel materials with tailored optoelectronic properties. nih.gov The incorporation of heteroatoms through the synthesis of heterocyclic derivatives can further modulate these properties, leading to materials with specific functionalities.

Compound Name Molecular Formula Application/Role Relevant Section(s)
This compoundC₁₁H₁₁IVersatile building block, precursor for complex molecules, polycyclic systems, heterocycles, unsymmetrical diynes, and functional materials.5.1, 5.2, 5.3, 5.4
2-Ethynyl-3-iodoheteroindenesVariesIntermediates in the synthesis of asymmetrically substituted enediynes fused to heterocycles.5.2.1
Macrocyclic EnediynesVariesTarget molecules with potential antitumor properties.5.2.2
Unsymmetrical 1,3-DiynesVariesTarget molecules in organic synthesis.5.3
Polycyclic Aromatic Hydrocarbons (PAHs)VariesTarget materials with potential applications in organic electronics.5.4
BenzothiopheneC₈H₆SExample of a heterocycle that can be fused to an enediyne system.5.2.1
BenzofuranC₈H₆OExample of a heterocycle that can be fused to an enediyne system.5.2.1
IndoleC₈H₇NExample of a heterocycle that can be fused to an enediyne system.5.2.1

Theoretical and Computational Chemistry of 5 Iodopent 4 Yn 1 Yl Benzene and Analogues

Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the elucidation of complex reaction mechanisms. nih.gov For molecules like (5-Iodopent-4-YN-1-YL)benzene, which contains both an iodoalkyne and a phenyl group, DFT can predict its reactivity in various transformations, such as cyclization and cross-coupling reactions.

Studies on related systems, particularly gold-catalyzed cycloisomerization of enynes, reveal intricate mechanistic pathways. DFT calculations have shown that these reactions often proceed through the formation of cyclopropyl (B3062369) gold-carbene intermediates. acs.orgnih.gov The substituents on the alkyne and alkene moieties play a crucial role in determining the subsequent reaction pathway, influencing the electronic and steric properties of these intermediates. For example, in the cycloisomerization of siloxy enynes, DFT results suggest a polarization of π-electrons that dictates the reaction's selectivity. acs.orgnih.gov

In the context of palladium-catalyzed reactions, which are highly relevant for a molecule containing an aryl iodide and an alkyne, DFT has been instrumental in mapping out the catalytic cycles of cross-coupling processes like the Sonogashira, Suzuki-Miyaura, and Heck reactions. nih.govdiva-portal.org These calculations help to understand the energetics of key steps such as oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like this compound, DFT could be used to model its oxidative addition to a palladium(0) complex, a critical step in many cross-coupling reactions. diva-portal.orgscience.gov

Furthermore, DFT studies can rationalize regioselectivity in intramolecular cyclizations. For instance, in the hydroarylation of alkynes, calculations have identified the initial electrophilic cyclization as the rate- and regiochemistry-determining step. nih.gov The choice of ligand on the metal catalyst can steer the reaction towards different products, a phenomenon that can be explained by analyzing the stability of competing transition states with DFT. nih.gov

Investigations into Electronic Structure and Bonding Characteristics

The electronic structure and bonding of this compound and its analogues are fundamental to understanding their reactivity. The molecule features a π-system that includes the phenyl ring and the alkyne, as well as a carbon-iodine bond. Computational methods can provide detailed insights into how these features interact.

DFT and other quantum chemical methods are used to analyze the electronic structure of transition metal-benzene complexes, which serve as models for the interaction between the phenyl group and a metal catalyst. mtu.edu These studies reveal how the metal d-orbitals interact with the π-orbitals of the benzene (B151609) ring, influencing the complex's geometry, stability, and magnetic properties. mtu.edu Similarly, the electronic structure of the alkyne moiety is significantly perturbed upon coordination to a metal center, which activates it for nucleophilic attack. acs.org

In studies of actinide-arene complexes, Complete Active Space Self-Consistent Field (CASSCF) calculations have been used to elucidate the nature of the metal-carbon bonding, revealing that it can be exclusively π-type in character. rsc.org While actinides are different from the transition metals typically used in catalysis, these studies highlight the power of computational chemistry to dissect complex bonding situations.

The analysis of bonding in smaller, related molecules can also be informative. For example, photoelectron spectroscopy combined with ab initio calculations has been used to study the electronic structure of substituted benzenes and diatomics, providing a fundamental understanding of substituent effects and covalent bonding. mdpi.comresearchgate.net These fundamental principles govern the electronic landscape of more complex molecules like this compound.

Mechanistic Insights from Computational Simulations of Key Reactions

Computational simulations provide a virtual window into the dynamics of chemical reactions, offering mechanistic insights that are often inaccessible through experiments alone. For a molecule like this compound, key reactions would include intramolecular cyclizations and intermolecular cross-couplings.

Gold-catalyzed cyclizations of enynes are a well-studied class of reactions where computational simulations have been pivotal. frontiersin.orgacs.org DFT calculations have mapped out the entire reaction pathway, starting from the coordination of the enyne to the gold catalyst, followed by cyclization to form a carbene intermediate, and subsequent rearrangement or reaction to yield the final products. acs.org These simulations can compare the energy barriers of competing pathways, such as 5-exo-dig versus 6-endo-dig cyclizations, and explain the experimentally observed regioselectivity. pku.edu.cn For example, DFT calculations on dienediyne cycloisomerization showed that a 6-endo-dig pathway is favored for oxygen- and nitrogen-tethered substrates, while a 5-exo-dig cyclization is more common for carbon-tethered ones. pku.edu.cn

In palladium-catalyzed cross-coupling reactions, computational chemistry has been crucial for understanding the complex interplay of multiple competing pathways. nih.gov Simulations can model the entire catalytic cycle, providing insights into the roles of ligands and additives. nih.govchemrxiv.org For instance, in the Suzuki-Miyaura reaction, DFT calculations have helped to characterize the transmetalation step and the role of the base. nih.govillinois.edu The development of machine-learned interatomic potentials (MLIPs) is a recent advancement that dramatically speeds up these simulations without sacrificing accuracy, enabling the rapid screening of reaction conditions for processes like palladium-catalyzed cross-couplings. chemrxiv.org

Modeling of Reaction Intermediates and Transition States

The modeling of transient species like reaction intermediates and transition states is a key strength of computational chemistry. These high-energy structures are fleeting and present in low concentrations, making their experimental characterization extremely challenging. nih.govnih.gov

In the context of gold-catalyzed enyne cyclizations, DFT calculations have been used to optimize the geometries and determine the energies of key intermediates, such as cyclopropyl gold carbenes, and the transition states that connect them. acs.orgacs.org The structure of these intermediates is often highly delocalized, a feature that is well-captured by DFT. acs.org The calculated energies of transition states allow for the determination of activation barriers, which can then be used to predict reaction rates and selectivities in excellent agreement with experimental observations. nih.govnih.gov

For palladium-catalyzed reactions, transition state modeling has been employed to investigate the steric and electronic effects of ligands and substrates on the reactivity of key steps like oxidative addition. diva-portal.org For example, calculations can quantify how bulky phosphine (B1218219) ligands affect the energy barrier for the oxidative addition of an aryl halide to a palladium center. diva-portal.org

The table below shows representative data from a DFT study on a gold-catalyzed cycloisomerization, illustrating how computational methods can provide quantitative energetic information about intermediates and transition states.

SpeciesDescriptionRelative Gibbs Energy (kcal/mol)
Reactant-AuGold-coordinated enyne0.0
TS1Transition state for 6-endo-dig cyclization+15.2
INT1Cyclopropyl gold-carbene intermediate-5.8
TS2Transition state for rearrangement+12.5
Product-AuGold-coordinated product-25.0

This table is illustrative and based on typical values found in DFT studies of gold-catalyzed enyne cyclizations. The data does not correspond to a specific published study but represents the type of quantitative information generated.

By modeling these transient species, computational chemistry provides deep mechanistic understanding, rationalizes observed selectivities, and guides the design of new catalysts and reactions. nih.govnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.